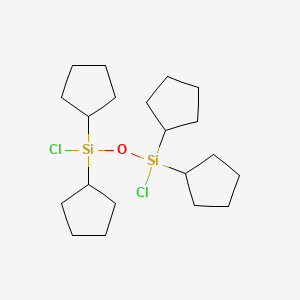

1,1,3,3-Tetracyclopentyldichlorodisiloxane

説明

1,1,3,3-Tetracyclopentyldichlorodisiloxane is a chemical compound with the molecular formula C20H36Cl2OSi2 and a molecular weight of 419.58 . It is used as a chemical intermediate .

Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetracyclopentyldichlorodisiloxane consists of two silicon atoms, two chlorine atoms, one oxygen atom, and twenty carbon atoms along with thirty-six hydrogen atoms .Physical And Chemical Properties Analysis

1,1,3,3-Tetracyclopentyldichlorodisiloxane has a boiling point of 220°C at 1mm pressure. It has a density of 1.087 g/cm³ and a refractive index of 1.5098 .科学的研究の応用

Silylation Reagent in Nucleoside Protection

1,1,3,3-Tetracyclopentyldichlorodisiloxane: is utilized as a silylating agent for the protection of hydroxy functions in ribonucleosides. This is particularly important for the simultaneous protection of 3′- and 5′-hydroxy groups, which are pivotal in the synthesis of nucleotide chains .

Analysis of Base Pairing in Nucleotides

The compound plays a crucial role in the study of Watson-Crick and Hoogstein base pairing in nucleotides. Understanding these interactions is fundamental to the field of molecular genetics and the study of DNA structure .

Ribavirin Chemical Delivery Systems

It is employed in the formation of ribavirin chemical delivery systems . These systems are designed to enhance the delivery and efficacy of ribavirin, which is an antiviral medication used to treat a variety of infections .

Protecting Group Reagent for Polyhydroxy Compounds

The compound serves as a protecting group reagent for open-chain polyhydroxy compounds. Protecting groups are essential in synthetic chemistry to prevent certain reactions that might occur at reactive sites .

Preparation of Cyclic Bridged Peptides

1,1,3,3-Tetracyclopentyldichlorodisiloxane: is involved in the preparation of cyclic bridged peptides. These peptides have applications in drug discovery and the development of new therapeutic agents .

Solubility Enhancement in Organic Solvents

Due to its chemical structure, the compound is miscible with various organic solvents such as dimethylformamide , hexane , ethyl acetate , chloroform , and dichloromethane . This property is beneficial in facilitating reactions that require a specific solvent environment .

Incompatibility with Strong Oxidizing Agents and Water

The compound’s reactivity profile indicates that it is incompatible with strong oxidizing agents and water. This information is crucial for handling and storage, ensuring safety in laboratory settings .

Refractive Index and Physical Properties

The refractive index of 1,1,3,3-Tetracyclopentyldichlorodisiloxane is reported to be 1.4525-1.4575 at 20°C. Knowledge of its physical properties, such as refractive index, is important for applications in materials science .

Safety and Hazards

1,1,3,3-Tetracyclopentyldichlorodisiloxane is classified as a skin corrosive/irritant and can cause serious eye damage. It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should not be inhaled and hands should be washed thoroughly after handling . It reacts violently with water and may form hydrogen chloride by reaction with water and moisture in air .

特性

IUPAC Name |

chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXBFXZXTMXDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617186 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetracyclopentyldichlorodisiloxane | |

CAS RN |

865811-56-9 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

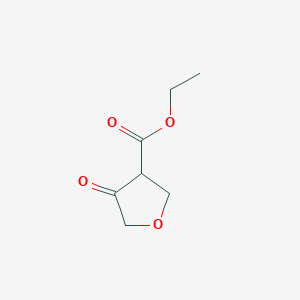

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)

![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)